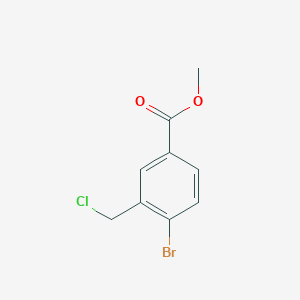
diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate is an organic compound that belongs to the class of diesters. It is characterized by the presence of an acetyloxy group and a bromine atom attached to a butanedioate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate typically involves multiple steps starting from diethyl L-tartrate. The process begins with the bromination of diethyl L-tartrate using hydrobromic acid in acetic acid to form diethyl (2S,3S)-2-bromo-3-hydroxysuccinate . This intermediate is then acetylated using acetyl chloride in ethanol under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as azide, leading to the formation of azido derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The acetyloxy group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of azido derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and acetyloxy group are key functional groups that participate in various chemical reactions. The compound can interact with molecular targets through substitution and addition reactions, leading to the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate: A precursor in the synthesis of diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate.
Diethyl (2S,3S)-2-azido-3-hydroxysuccinate: Formed by substitution of the bromine atom with an azide group.
Diethyl (2S,3S)-2,3-epoxysuccinate: An epoxide derivative formed through oxidation reactions.
Uniqueness
This compound is unique due to the presence of both an acetyloxy group and a bromine atom, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C10H15BrO6 |
|---|---|
Poids moléculaire |
311.13 g/mol |
Nom IUPAC |
diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate |
InChI |
InChI=1S/C10H15BrO6/c1-4-15-9(13)7(11)8(17-6(3)12)10(14)16-5-2/h7-8H,4-5H2,1-3H3/t7-,8+/m0/s1 |
Clé InChI |
WAEXOXZYBOQKKQ-JGVFFNPUSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]([C@@H](C(=O)OCC)Br)OC(=O)C |
SMILES canonique |
CCOC(=O)C(C(C(=O)OCC)Br)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12342270.png)

![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12342283.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B12342286.png)
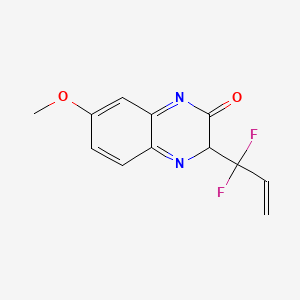
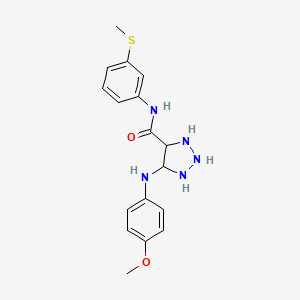

![8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342300.png)
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342307.png)
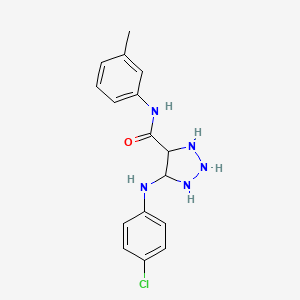
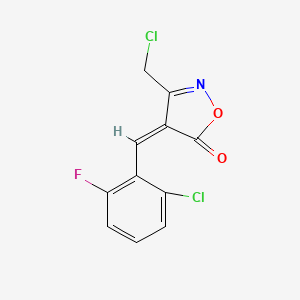
![N-[2-(cyclohex-1-en-1-yl)ethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12342331.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342334.png)
